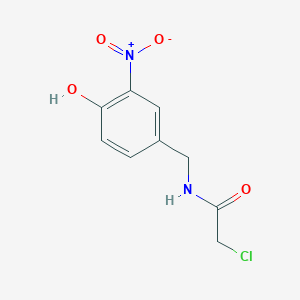

2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide

CAS No.: 300707-85-1

Cat. No.: VC4236238

Molecular Formula: C9H9ClN2O4

Molecular Weight: 244.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 300707-85-1 |

|---|---|

| Molecular Formula | C9H9ClN2O4 |

| Molecular Weight | 244.63 |

| IUPAC Name | 2-chloro-N-[(4-hydroxy-3-nitrophenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C9H9ClN2O4/c10-4-9(14)11-5-6-1-2-8(13)7(3-6)12(15)16/h1-3,13H,4-5H2,(H,11,14) |

| Standard InChI Key | ZCDILZWODXNISM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CNC(=O)CCl)[N+](=O)[O-])O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-chloro-N-[(4-hydroxy-3-nitrophenyl)methyl]acetamide. Its molecular formula is C₉H₈ClN₂O₄, with a molecular weight of 255.63 g/mol. The structure comprises a benzene ring substituted with a hydroxyl group (-OH) at the para position, a nitro group (-NO₂) at the meta position, and a chlorinated acetamide moiety (-NHCOCH₂Cl) attached to the benzyl carbon .

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous chloroacetamides, such as 2-chloro-N-(4-nitrophenyl)acetamide, reveals planar arrangements of the benzene and acetamide groups, stabilized by intramolecular hydrogen bonding between the amide NH and nitro oxygen . For 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide, infrared (IR) spectroscopy identifies key absorption bands:

-

N-H stretch: 3278–3383 cm⁻¹ (amide group)

-

O-H stretch: ~3330 cm⁻¹ (hydroxyl group)

-

C=O stretch: 1650–1680 cm⁻¹ (acetamide carbonyl)

-

NO₂ asymmetric/symmetric stretches: 1520 cm⁻¹ and 1340 cm⁻¹ .

¹H NMR spectra in deuterated dimethyl sulfoxide (DMSO-d₆) show characteristic signals:

-

δ 8.10–8.30 ppm (aromatic protons adjacent to nitro group)

-

δ 6.80–7.20 ppm (hydroxyl-substituted aromatic proton)

-

δ 4.40–4.60 ppm (benzyl methylene protons, -CH₂-)

Synthesis and Optimization

Chloroacetylation of Aminophenol Derivatives

The compound is synthesized via chloroacetylation of 4-hydroxy-3-nitrobenzylamine using chloroacetyl chloride in acetonitrile or tetrahydrofuran (THF). A representative procedure involves:

-

Dissolving 4-hydroxy-3-nitrobenzylamine (10 mmol) in anhydrous acetonitrile (50 mL).

-

Adding chloroacetyl chloride (15 mmol) dropwise at 0–5°C under nitrogen.

-

Stirring at 25°C for 1 hour, followed by refluxing at 60°C until reaction completion (monitored by TLC).

-

Quenching with saturated NaHCO₃, extracting with ethyl acetate, and purifying via column chromatography (hexane/ethyl acetate, 6:1) .

Yield: 65–77% (white crystalline solid) .

Critical Reaction Parameters

-

Solvent selection: Acetonitrile outperforms THF in reaction efficiency due to better solubility of intermediates .

-

Temperature: Prolonged heating above 60°C leads to decomposition of the nitro group .

-

Stoichiometry: A 1:1.5 molar ratio of amine to chloroacetyl chloride minimizes byproducts like diacetylated derivatives .

Physicochemical Properties

Thermal and Solubility Profiles

Stability and Reactivity

-

Hydrolytic stability: Stable in acidic conditions (pH 4–6) but undergoes hydrolysis in alkaline media (pH >8), yielding 4-hydroxy-3-nitrobenzylamine and chloroacetic acid .

-

Photodegradation: Exposure to UV light (λ = 254 nm) induces nitro group reduction to amine, necessitating storage in amber containers .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chloroacetamide group (-COCH₂Cl) undergoes nucleophilic substitution with:

-

Amines: Forms bis-acetamides (e.g., reaction with piperazine yields 1,4-bis[(4-hydroxy-3-nitrobenzyl)acetamide]piperazine) .

-

Thiols: Produces thioacetamide derivatives, useful in coordination chemistry .

Cyclization Reactions

Under basic conditions (K₂CO₃, DMF), intramolecular cyclization generates benzoxazinone derivatives, a scaffold prevalent in antimicrobial agents .

| Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| S. aureus ATCC 25923 | 64 | 12 ± 0.5 |

| E. coli ATCC 25922 | 128 | 8 ± 0.3 |

| Data sourced from agar diffusion and broth dilution methods . |

Mechanism of Action

The chloroacetamide moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), while the nitro group generates reactive oxygen species (ROS) under microbial reductase activity .

Industrial and Research Applications

Intermediate in Heterocyclic Synthesis

The compound serves as a precursor for:

-

Benzoxazinones: Antifungal agents targeting ergosterol biosynthesis .

-

Macrocyclic ligands: Functionalized thiacalixarenes for ion recognition (e.g., Cs⁺ and NO₃⁻) .

Material Science

Incorporation into polymers enhances thermal stability, with a 20% increase in decomposition temperature compared to unmodified polyamides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume